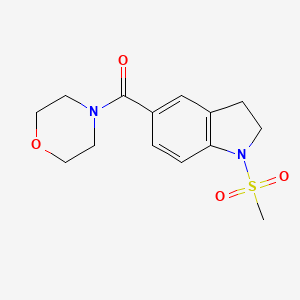
1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential use as an anticancer agent due to its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Mecanismo De Acción
1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline exerts its anticancer effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to the condensation of chromatin and the repression of gene expression. By inhibiting HDACs, this compound promotes the acetylation of histone proteins, leading to the relaxation of chromatin and the activation of gene expression. This results in the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation, leading to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce a variety of biochemical and physiological effects in cancer cells. It induces G1 and G2/M cell cycle arrest, leading to the inhibition of cell proliferation. It also induces apoptosis, leading to the death of cancer cells. This compound has been shown to upregulate the expression of genes involved in cell cycle arrest, apoptosis, and differentiation, including p21, p27, Bax, and caspase-3. This compound has also been shown to sensitize cancer cells to radiation and chemotherapy, leading to increased cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline in lab experiments is its specificity for HDAC inhibition, which allows for the selective activation of certain genes. Another advantage is its ability to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy. However, a limitation of using this compound in lab experiments is its potential toxicity to normal cells, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline research. One direction is to investigate its potential use in combination therapy with other anticancer agents. Another direction is to explore its potential use in epigenetic therapy for non-cancerous diseases, such as neurological disorders and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound to minimize toxicity to normal cells while maximizing its therapeutic potential.
Métodos De Síntesis
1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline can be synthesized through a multi-step process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde using sodium borohydride. The resulting compound is then reacted with methylsulfonyl chloride to form 2-(methylsulfonyl)benzaldehyde. Subsequently, 2-(methylsulfonyl)benzaldehyde is reacted with 4-morpholinecarboxylic acid in the presence of acetic anhydride and catalytic amounts of sulfuric acid to obtain this compound.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline has been extensively studied for its potential use as an anticancer agent. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including leukemia, lymphoma, breast cancer, prostate cancer, and colon cancer. This compound has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
(1-methylsulfonyl-2,3-dihydroindol-5-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-21(18,19)16-5-4-11-10-12(2-3-13(11)16)14(17)15-6-8-20-9-7-15/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBPHGWJXMQXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5201555.png)
![1-(2-fluorobenzyl)-N-[(6-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5201560.png)


![(3R*,4R*)-1-(3-methyl-2-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5201576.png)

![N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5201594.png)
![ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate](/img/structure/B5201598.png)
![4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5201607.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5201637.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B5201646.png)
![6-[5-(4-chlorophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201654.png)
![1-(1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B5201656.png)
![methyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5201661.png)
